Product packaging for L-noviose(Cat. No.:)

L-noviose

Cat. No.: B1232753
M. Wt: 192.21 g/mol
InChI Key: VXFVJCLMUVIKKX-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of L-Noviose Discovery and Early Research

This compound was initially discovered as a structural constituent of the aminocoumarin antibiotic novobiocin (B609625). rsc.orgrsc.org Novobiocin was first reported in the mid-1950s. wikipedia.org Early research focused on the isolation and structural determination of novobiocin and its components, including the unique sugar moiety. The first total synthesis of this compound was reported by Kiss and Spiegelberg in 1964. rsc.orgrsc.org These early studies laid the foundation for understanding the chemical nature of this compound and stimulated further interest in its synthesis and biological relevance.

Significance of this compound as a Deoxysugar Moiety in Natural Products Research

This compound is a rare 5,5-gem-dimethyl-deoxyhexose that plays a pivotal role in the biological activity of the glycosylated natural products in which it is embedded. rsc.orgrsc.org It is a signature moiety found primarily in the coumermycin family of antibiotics, including novobiocin, clorobiocin (B606725), and coumermycin A1. wikipedia.orgresearchgate.netthieme-connect.comrsc.orgrsc.org The presence of the this compound unit is crucial for the binding of these antibiotics to their biological targets, such as bacterial DNA gyrase and DNA topoisomerase IV. rsc.orgrsc.orgmicrobenotes.comacs.org Structural analogues lacking the noviose unit often exhibit significantly decreased biological activity. rsc.orgrsc.org

In the aminocoumarin antibiotics, the this compound sugar component interacts with the target bacterial enzyme DNA gyrase. nih.gov Specifically, the deoxy-sugar of aminocoumarins overlaps with the ATP binding site in the GyrB subunit, consistent with their role as competitive inhibitors of ATP hydrolysis. acs.org The unique structure of this compound, including its gem-dimethyl group and methoxy (B1213986) substituent, contributes to the specific interactions with the enzyme binding pocket. For example, in clorobiocin, a 5-methyl-1H-pyrrole-2-carboxylate group attached to the O-3'' position of this compound occupies a hydrophobic pocket and displaces water molecules, which is thought to contribute to tighter binding compared to novobiocin, which is carbamoylated at O-3''. nih.gov

This compound or modified noviose moieties are also found in other natural products like fidaxomicin (B1672665), a macrolactone antibiotic. rsc.orgrsc.orguzh.ch In fidaxomicin, a modified D-noviose is connected to the macrolactone core. uzh.ch Studies on fidaxomicin mutants lacking the noviose moiety have confirmed its role as a glycosyltransferase substrate. uzh.ch

The biosynthesis of this compound in bacteria starts from glucose-1-phosphate. wikipedia.orgrsc.orgrsc.orgnih.gov A key intermediate in the biosynthesis of most bacterial deoxysugars is TDP-4-keto-6-deoxy-D-glucose, which is derived from glucose-1-phosphate. nih.gov The pathway to TDP-L-noviose involves several enzymatic steps, including epimerization, methylation at the C-5 position, and reduction at the C-4 position. wikipedia.orgrsc.orgrsc.orgnih.gov Enzymes like NovW, NovU, and NovS are involved in the formation of dTDP-4-keto-6-deoxy-5-C-methyl-L-lyxo-hexose and subsequent reduction to dTDP-L-rhamnose and ultimately TDP-L-noviose. wikipedia.org The methylation at the C-5 position, catalyzed by a C-methyltransferase like CloU in clorobiocin biosynthesis, is crucial for the formation of the gem-dimethyl group characteristic of noviose. wikipedia.orgmicrobiologyresearch.org

Current Research Landscape and Future Directions in this compound Studies

Current research on this compound continues to explore its synthesis, biosynthesis, and its role in the activity of natural products. Given the complex structure of this compound, developing efficient and stereoselective synthetic routes remains an active area of research. Numerous synthetic approaches to both L- and D-noviose derivatives have been reported since the initial total synthesis in 1964, including stereoselective and enantiodivergent methods. rsc.orgrsc.org Recent studies have explored novel synthetic strategies, such as palladium-catalyzed epoxide opening and ring-closing metathesis, to achieve more concise and practical syntheses of this compound from readily available starting materials. researchgate.netthieme-connect.comacs.org The synthesis of modified noviose derivatives, such as 2-aminonoviosamine derivatives, is also being investigated to explore structure-activity relationships. rsc.orgrsc.org

The study of this compound biosynthesis is important for understanding how bacteria produce these complex molecules and for potential metabolic engineering efforts. The enzymatic steps and the enzymes involved in the conversion of glucose-1-phosphate to TDP-L-noviose are being elucidated. wikipedia.orgrsc.orgrsc.orgnih.gov

Furthermore, research is focused on understanding the precise interactions of the this compound moiety with its biological targets, particularly bacterial DNA gyrase. Crystallographic studies provide insights into how the sugar unit binds within the enzyme's active site. acs.org This knowledge is crucial for the rational design of new antibiotics with improved efficacy and reduced resistance.

Future directions in this compound research include the development of more efficient and scalable synthetic methods, further characterization of the biosynthetic enzymes and pathways, and the creation of novel natural product analogues with altered or enhanced biological activities by modifying the this compound moiety. rsc.orgrsc.orgresearchgate.netnih.gov Exploring the impact of noviose modifications on the pharmacokinetic and pharmacodynamic profiles of glycosylated natural products is also a key area for future investigation. rsc.orgrsc.org The potential to generate noviose analogues with better biological profiles is a driving force in synthetic studies. researchgate.net Replacing the this compound moiety with other sugar or non-sugar structures to investigate the resulting changes in activity is also an ongoing area of research. nih.govresearchgate.netmolekulske-interakcije.si

Table 1: Natural Products Containing this compound

Compound NamePubChem CID
Novobiocin54675769
ClorobiocinNot explicitly found in search results, but mentioned as aminocoumarin with this compound.
Coumermycin A154675768
Simocyclinone D854736483

Table 2: this compound Information

PropertyValuePubChem CID
Compound NameThis compound10442556
Molecular FormulaC₈H₁₆O₅10442556
Molecular Weight192.21 g/mol nih.gov, 192.09977361 Da nih.gov10442556

Table 3: Key Enzymes in this compound Biosynthesis

EnzymeProposed Function in this compound Biosynthesis (based on Novobiocin pathway)
NovVConverts dTTP and glucose-1-phosphate to dTDP-glucose. wikipedia.org
NovTOxidizes the 4-hydroxy group and dehydroxylates the 6 position of the sugar. wikipedia.org
NovWEpimerizes the 3 position of the sugar. wikipedia.org
NovUMethylates the 5 position of the sugar using SAM. wikipedia.org
NovSReduces the 4 position of the sugar using NADH. wikipedia.org
NovMGlycosyltransferase that adds this compound to the aglycone. wikipedia.orgnih.govresearchgate.net
NovPMethylates the 4 position of the this compound sugar. wikipedia.org
NovNCarbamylates the 3 position of the this compound sugar. wikipedia.org

These tables summarize some of the key data related to this compound and its associated natural products and biosynthesis. The research continues to uncover more details about this fascinating deoxysugar and its critical role in the world of natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O5 B1232753 L-noviose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3S,4R)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

InChI

InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m0/s1

InChI Key

VXFVJCLMUVIKKX-LYFYHCNISA-N

SMILES

CC(C)(C(C(C(C=O)O)O)OC)O

Isomeric SMILES

CC(C)([C@@H]([C@H]([C@H](C=O)O)O)OC)O

Canonical SMILES

CC(C)(C(C(C(C=O)O)O)OC)O

Synonyms

noviose

Origin of Product

United States

Biosynthesis of L Noviose

Precursor Derivation and Initial Transformations

The biosynthetic pathway of L-noviose originates from a central intermediate in carbohydrate metabolism.

Glucose-1-Phosphate as Primary Biosynthetic Origin

The biosynthesis of the this compound moiety in novobiocin (B609625) is initiated from glucose-1-phosphate. wikipedia.orgnih.gov This hexose (B10828440) phosphate (B84403) is a key intermediate in various metabolic pathways, including glycogen (B147801) synthesis and degradation. rsc.org Its utilization as the starting material highlights the integration of secondary metabolite biosynthesis with primary cellular metabolism. Radioactive feeding experiments have confirmed that this compound is directly derived from D-glucose. nih.gov

dTDP-Glucose Conversion and Early Deoxygenation Steps

Glucose-1-phosphate is converted into a nucleotide-activated form, specifically thymidine (B127349) diphosphate (B83284) (dTDP)-glucose. wikipedia.orgnih.gov This activation step is catalyzed by a nucleotidyltransferase, NovV, which utilizes dTTP and replaces the phosphate group with a dTDP group. wikipedia.orgpsu.edu This dTDP-glucose then undergoes a series of modifications, including early deoxygenation steps. wikipedia.orgpsu.edu A key step is the conversion of dTDP-glucose to dTDP-4-keto-6-deoxyglucose, a reaction typically catalyzed by a dTDP-glucose 4,6-dehydratase (e.g., NovT). psu.edubrenda-enzymes.orgmodelseed.org This enzyme oxidizes the 4-hydroxy group using NAD+ and also accomplishes a dehydroxylation at the 6 position of the sugar. wikipedia.org

Core Biosynthetic Pathway Enzymes and Gene Clusters

The subsequent steps in this compound biosynthesis involve a dedicated set of enzymes encoded within a specific gene cluster. wikipedia.orgnih.govpsu.edu The nov gene cluster in Streptomyces spheroides has been identified and analyzed, revealing the genes responsible for the biosynthesis of the noviose moiety. wikipedia.orgnih.gov

Characterization of Nucleotidyltransferases (e.g., NovV)

Nucleotidyltransferases play a crucial role in activating the sugar precursor. NovV is identified as a dTDP-glucose synthase, catalyzing the formation of dTDP-glucose from glucose-1-phosphate and dTTP. wikipedia.orgpsu.edu This activation is a prerequisite for the subsequent enzymatic transformations in the pathway. The gene novV is part of a contiguous group of genes (novSTUVW) within the novobiocin biosynthetic cluster that are suggested to be responsible for the deoxysugar biosynthesis. psu.edu

Dehydratase Activities (e.g., NovT) in this compound Pathway

Dehydratase enzymes are essential for introducing deoxy functionalities into sugars. NovT is characterized as a dTDP-glucose-4,6-dehydratase. psu.edu This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxyglucose, a critical intermediate in the biosynthesis of various 6-deoxyhexoses, including this compound. wikipedia.orgpsu.edubrenda-enzymes.orgmodelseed.org This reaction involves the removal of water and the introduction of a keto group at the C-4 position, along with the deoxygenation at C-6. wikipedia.orgmodelseed.org

Epimerase Functions (e.g., NovW) and Stereochemical Control

Epimerases are responsible for altering the stereochemistry at specific carbon centers. NovW is a dTDP-4-keto-6-deoxy-D-glucose 3,5 epimerase involved in the noviose biosynthetic pathway. nih.gov This enzyme catalyzes the epimerization at the C-3 position of the sugar intermediate. wikipedia.orgnih.gov The activity of NovW is crucial for establishing the correct stereochemistry of this compound. Research findings indicate that epimerization by NovW must precede the methylation catalyzed by NovU. psu.edu The crystal structure of NovW has been reported, providing insights into its catalytic mechanism and its differences from other epimerases like RmlC. researchgate.netpsu.edu

Here is a summary of the initial enzymatic steps:

EnzymeSubstrate(s)Product(s)Reaction Type
NovVGlucose-1-phosphate, dTTPdTDP-glucose, PyrophosphateNucleotidyltransfer
NovTdTDP-glucose, NAD+dTDP-4-keto-6-deoxyglucose, NADH, H2ODehydration, Oxidation, Deoxygenation
NovWdTDP-4-keto-6-deoxyglucosedTDP-4-keto-6-deoxy-L-glucoseEpimerization

Note: This table represents key initial steps based on the provided text and common deoxysugar biosynthesis pathways. The full pathway involves additional steps and enzymes.

Further enzymatic steps, including methylation by NovU and reduction by NovS, are required to complete the formation of the this compound sugar, ultimately leading to dTDP-L-noviose. wikipedia.orgpsu.edunih.gov This activated sugar is then transferred to the aglycone during the later stages of novobiocin biosynthesis. pnas.orguniprot.orgcapes.gov.br

3,5-Epimerization vs. 3-Epimerization Pathways

The initial steps in the biosynthesis of 6-deoxy sugars, including this compound, often involve the intermediate dTDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov Epimerase enzymes, homologous to RmlC in the dTDP-L-rhamnose pathway, are responsible for altering the stereochemistry at specific carbon positions. psu.edunih.gov In the context of this compound biosynthesis, the epimerase NovW has been investigated for its role in epimerization at the C-3 and/or C-5 positions. researchgate.netpsu.eduresearchgate.net

Initially, NovW was proposed to function as a 3,5-epimerase, similar to RmlC, which catalyzes epimerization at both C-3 and C-5 in the biosynthesis of L-rhamnose. psu.edunih.gov However, subsequent in vitro studies have provided conflicting results regarding the precise epimerase activity of NovW. Some research suggested NovW is kinetically competent primarily as a 3-epimerase, with limited 3,5-epimerase activity. nih.govresearchgate.netresearchgate.net This contrasts with earlier in vitro characterization that suggested NovW was a 3,5-epimerase required for the subsequent methylation step by NovU. psu.eduresearchgate.netnih.gov The debate centers on whether the pathway proceeds via a 3,5-epimerization or predominantly a 3-epimerization of the dTDP-4-keto-6-deoxyglucose intermediate. psu.eduresearchgate.net

Structural Biology of Epimerase Enzymes

Structural studies of epimerase enzymes involved in deoxysugar biosynthesis, such as NovW, provide insights into their catalytic mechanisms and specificity. The crystal structure of NovW from Streptomyces spheroides has been reported. psu.eduresearchgate.net Comparison of the active site structure of NovW with well-characterized epimerases like RmlC (a 3,5-diepimerase) and EvaD (a 5-epimerase) has revealed differences. psu.eduresearchgate.net While NovW shares sequence homology with RmlC, its active center structure has been noted to be different from RmlC but resemble that of the mono-epimerase EvaD. psu.edu Specific key residues within the catalytic cycle of NovW, including His62, Lys72, Tyr132, and Asp168, have been identified and are conserved in homologous proteins like Orf9. researchgate.netresearchgate.net The orientation of residues like Tyr132 in the NovW structure has led to questions about its expected epimerase activity based solely on structural analysis. researchgate.net These structural insights contribute to understanding the enzymatic basis for the observed epimerization specificity, although they have also fueled the discussion regarding NovW's exact function.

C-Methyltransferase Activities (e.g., NovU) and Gem-Dimethyl Moiety Formation

A defining feature of this compound is the presence of a gem-dimethyl moiety at the C-5 position. thieme-connect.compsu.edu The introduction of these methyl groups is catalyzed by C-methyltransferase enzymes, notably NovU in the novobiocin biosynthetic pathway, CloU in clorobiocin (B606725) biosynthesis, and CouU in coumermycin A1 biosynthesis. researchgate.netpsu.edu These enzymes are homologous and share sequence similarity with other SAM-dependent methyltransferases. psu.edu Genetic inactivation studies, such as the inactivation of the cloU gene in the clorobiocin cluster, have confirmed the function of these enzymes in introducing the axial methyl group at C-5 of the deoxysugar moiety. psu.edu This methylation step is crucial for the formation of the branched sugar structure. psu.edu

S-Adenosylmethionine (SAM)-Dependent Methylation

The C-methylation catalyzed by enzymes like NovU is a S-adenosylmethionine (SAM)-dependent reaction. nih.govresearchgate.netpsu.eduuniprot.org SAM is a universal methyl donor in biological methylation reactions, providing an electrophilic methyl group for transfer to various substrates. nih.govmdpi.comamywalkerlab.com In the case of NovU, SAM serves as the source for one of the methyl groups at the C-5 position of the this compound precursor. psu.edu Feeding experiments with isotopically labeled precursors have demonstrated that one of the methyl groups at C-5 of noviose is derived from glucose, while the other originates from SAM. psu.edu Conventional SAM-dependent methyltransferases typically catalyze methylation via an SN2 displacement mechanism where a nucleophilic center attacks the methyl group of SAM. mdpi.comnih.gov

Mechanistic Studies of C-Methylation

Mechanistic studies of C-methylation reactions, particularly those involving unactivated carbon centers as seen in the formation of the gem-dimethyl moiety, can be complex. While conventional SAM-dependent methyltransferases often involve nucleophilic attack on the SAM methyl group, some reactions, particularly those involving less nucleophilic carbon centers, may involve alternative mechanisms, including radical-based chemistry catalyzed by radical SAM enzymes. nih.govmdpi.com NovU and its homologs show sequence similarity to SAM-dependent methyltransferases, suggesting a similar catalytic strategy. psu.edu In vitro studies involving NovU incubated with dTDP-4-keto-6-deoxyglucose have shown that methylation occurs, and this step is suggested to follow the epimerization catalyzed by NovW. psu.edunih.gov The precise step-by-step chemical mechanism by which NovU facilitates the transfer of the methyl group from SAM to the C-5 position of the sugar intermediate, leading to the gem-dimethyl group, has been a subject of research.

Reductase Functions (e.g., NovS) and Final Deoxygenation Steps

Following epimerization and C-methylation, the biosynthesis of this compound involves reduction steps, particularly at the C-4 position. The enzyme NovS, and its homologs CloS and CouS in the clorobiocin and coumermycin pathways respectively, function as dTDP-glucose-4-ketoreductases. researchgate.netpsu.edukegg.jp These enzymes catalyze the reduction of a keto group at the C-4 position of the sugar intermediate. researchgate.netkegg.jp This reduction step is essential for establishing the final hydroxyl configuration at C-4 in this compound. oup.com The 4-ketoreduction catalyzed by NovS occurs after the epimerization and methylation steps in the this compound biosynthetic pathway. oup.comoup.com NovS utilizes NADH as a cofactor for this reduction. researchgate.net This final deoxygenation step at C-6 (which occurs earlier in the pathway via a dehydratase like NovT) wikipedia.orgpsu.edu and the reduction at C-4 contribute to the deoxy character of this compound.

Genetic Organization of this compound Biosynthetic Loci

The genes encoding the enzymes responsible for this compound biosynthesis are typically organized into contiguous gene clusters within the producing organisms, primarily Streptomyces species. wikipedia.orgpsu.edunih.govthieme-connect.com In the novobiocin biosynthetic gene cluster of Streptomyces spheroides, a group of five genes, novSTUVW, are specifically implicated in the biosynthesis of the deoxysugar moiety. psu.edu Homologous gene sets (cloSTUVW and couSTUVW) are found in the clorobiocin and coumermycin A1 biosynthetic clusters, respectively, and are arranged in the same order. psu.edunih.gov

Sequence analysis of these genes has provided insights into the functions of the encoded proteins: NovV is similar to dTDP-glucose synthases, NovT to dTDP-glucose-4,6-dehydratases, NovW to dTDP-4-keto-6-deoxyglucose epimerases, NovU to SAM-dependent methyltransferases, and NovS to dTDP-4-keto-hexose reductases. psu.edu This clustering of genes facilitates the coordinated expression of the enzymes required for the biosynthesis of this compound. thieme-connect.com The identification and characterization of these gene clusters have been instrumental in understanding the enzymatic pathway and have potential implications for combinatorial biosynthesis and metabolic engineering efforts to generate novel antibiotic analogs. pnas.orgpsu.edu

Analysis of Aminocoumarin Antibiotic Gene Clusters (e.g., novSTUVW, cloSTUVW, couSTUVW)

The biosynthetic gene clusters for aminocoumarin antibiotics like novobiocin, clorobiocin, and coumermycin A1 have been identified and analyzed. psu.edunih.govrsc.org These clusters contain a contiguous group of five genes: novSTUVW in the novobiocin cluster, and homologous genes cloSTUVW and couSTUVW in the clorobiocin and coumermycin A1 clusters, respectively. psu.edu These genes are found in the same order across the three clusters, suggesting a conserved pathway for the biosynthesis of the deoxy sugar moiety. psu.edu

Sequence analysis of these genes has provided insights into the putative functions of the encoded enzymes:

NovV (and homologs CloV, CouV): Show sequence similarity to dTDP-glucose synthases, suggesting involvement in the initial activation of glucose-1-phosphate. psu.edu

NovT (and homologs CloT, CouT): Similar to dTDP-glucose-4,6-dehydratases, likely catalyzing oxidation and dehydroxylation steps. wikipedia.orgpsu.edu

NovW (and homologs CloW, CouW): Show similarity to dTDP-4-keto-6-deoxyglucose epimerases, indicating a role in epimerization at specific carbon positions. psu.edu

NovU (and homologs CloU, CouU): Show sequence similarity to SAM-dependent methyltransferases, suggesting they are responsible for the C-methylation characteristic of noviose. psu.edu Inactivation of cloU in the clorobiocin cluster led to the loss of the axial methyl group at C-5 of the deoxy sugar, confirming its function in C-methylation. psu.edu

NovS (and homologs CloS, CouS): Similar to dTDP-4-keto-hexose reductases, likely involved in reduction steps in the pathway. psu.edu

Biochemical studies have further elucidated the roles of some of these enzymes. For instance, incubation of dTDP-4-keto-6-deoxyglucose with NovU in the presence of NovW resulted in a methylated product, suggesting that epimerization by NovW precedes methylation by NovU. psu.edu

The biosynthesis of this compound from glucose-1-phosphate involves several steps mediated by these enzymes:

NovV converts glucose-1-phosphate to dTDP-glucose. wikipedia.org

NovT oxidizes the 4-hydroxy group and dehydroxylates the 6-position. wikipedia.org

NovW epimerizes the 3-position. wikipedia.org

NovU performs the methylation at the 5-position using S-adenosyl methionine (SAM). wikipedia.org

NovS reduces the 4-position, resulting in the epimerization at that position compared to the starting glucose-1-phosphate. wikipedia.org

Comparative Genomics of this compound Biosynthesis

Comparative genomics of the novobiocin, clorobiocin, and coumermycin A1 biosynthetic gene clusters has revealed a high degree of similarity in the genes responsible for the deoxy sugar biosynthesis, specifically the STUVW genes. psu.edunih.gov This conservation reflects the shared structural feature of the this compound (or a closely related deoxy sugar) moiety in these antibiotics. The structural differences between the three antibiotics are well-correlated with variations observed in other parts of their respective biosynthetic gene clusters, but the core genes for the deoxy sugar biosynthesis are remarkably conserved. nih.gov Comparative genomic analysis is a powerful tool for identifying conserved gene clusters and predicting gene function based on homology across different organisms. nig.ac.jppressbooks.pubmdpi.com

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like aminocoumarin antibiotics, including the this compound component, is a tightly regulated process in Streptomyces species. This regulation occurs at multiple levels to ensure efficient production under favorable conditions.

Regulation of this compound Biosynthesis

Transcriptional and Translational Control Mechanisms

Regulation of this compound biosynthesis, as part of the novobiocin pathway, involves transcriptional and potentially translational control mechanisms. Transcriptional regulation governs the rate at which the genes in the biosynthetic cluster are transcribed into mRNA. Studies on the novobiocin gene cluster have identified promoter regions that control the expression of the biosynthetic genes. nih.gov The expression of the large operon containing most of the biosynthetic genes, including those for this compound, appears to be primarily controlled by a major promoter region. nih.gov

Translational control, which regulates the rate at which mRNA is translated into protein, also plays a crucial role in gene expression and can allow for rapid adjustments in protein levels. nih.govresearchgate.netfrontiersin.org While specific translational control mechanisms directly affecting the this compound biosynthetic enzymes have not been extensively detailed in the provided sources, translational regulation is a general mechanism employed in bacteria to fine-tune protein synthesis in response to environmental signals or developmental cues. nih.govfrontiersin.org

Regulatory Elements and Proteins (e.g., NovG)

Regulatory genes and proteins are key components in controlling the expression of biosynthetic gene clusters. In the novobiocin gene cluster, two putative regulatory genes, novE and novG, have been identified. nih.gov Functional studies have demonstrated that NovG acts as a positive regulator of novobiocin biosynthesis. nih.govuni-tuebingen.dethieme-connect.com Strains with a defective novG gene showed a significant reduction in novobiocin production, which could be restored by introducing an intact copy of novG. nih.govthieme-connect.com

Chemical Synthesis of L Noviose and Its Derivatives

Total Synthesis Approaches to L-Noviose

The total synthesis of this compound has been a subject of considerable interest, driven by the need to access this rare sugar and its analogues for biological studies. Approaches have diversified over the years, reflecting the broader advancements in synthetic organic chemistry.

The first total synthesis of this compound was reported by Kiss and Spiegelberg in 1964. This seminal work established the feasibility of constructing the complex stereochemical array and the characteristic gem-dimethyl group of the this compound scaffold. While groundbreaking, early syntheses often required lengthy sequences and lacked the high stereocontrol of modern methods. Racemic syntheses were also explored, for instance, starting from non-sugar precursors like 2-acetylfuran,

Stereochemical Control in this compound Synthesis

Olefin Metathesis and Ring-Closing Metathesis (RCM) Applications

Ring-closing metathesis (RCM) has emerged as a powerful strategy in carbohydrate chemistry for the formation of cyclic structures. wikipedia.org In the synthesis of this compound, RCM provides an efficient pathway to construct the pyranose ring. A notable approach commences with the readily available and enantiomerically pure L-lactate. The synthetic sequence involves the transformation of S-ethyl lactate (B86563) into a tertiary homoallylic alcohol. This intermediate is then elaborated into various precursors suitable for RCM. researchgate.net

The application of RCM, followed by an allylic oxidation sequence, facilitates the conversion of these precursors into the this compound structure. This methodology highlights the utility of olefin metathesis in assembling complex carbohydrate frameworks from non-carbohydrate starting materials. researchgate.net The key transformation involves an intramolecular cyclization of a diene, catalyzed by a ruthenium complex, which forms the unsaturated pyranose ring and releases ethylene (B1197577) as a byproduct. organic-chemistry.org

StepDescriptionKey Reagents/Conditions
1 Conversion of S-ethyl lactateMultiple steps
2 Formation of a tertiary homoallylic alcoholDiastereoselective nucleophilic addition
3 Elaboration into RCM precursorsStandard organic transformations
4 Ring-closing metathesisRuthenium catalyst (e.g., Grubbs' catalyst)
5 Allylic oxidationOxidation reagents
6 Final functional group manipulationsTo yield this compound

Epoxide-Opening Reactions in Stereoselective Routes

Stereoselective epoxide-opening reactions are pivotal in the synthesis of this compound, allowing for the precise installation of required stereocenters. A concise and innovative route to L-(+)-noviose utilizes a palladium-catalyzed epoxide-opening reaction as a key strategic step. This synthesis begins with a non-sugar-based chiral epoxide, which is readily available in both enantiomeric forms. researchgate.net

The palladium-catalyzed reaction facilitates the regioselective and stereoselective opening of the epoxide ring by a nucleophile, setting the stereochemistry for subsequent transformations. nih.gov This approach is particularly advantageous as it offers a highly controlled method for constructing the carbohydrate backbone. Following the epoxide opening, a subsequent lactone formation step is crucial in advancing the intermediate towards the final this compound target. The stereochemistry of the final product is directly influenced by the configuration of the starting chiral epoxide and the stereochemical outcome of the ring-opening reaction. researchgate.net

ReactionCatalyst SystemKey Features
Epoxide Ring OpeningPalladium catalystHigh stereoselectivity, Use of non-sugar chiral starting material
Subsequent LactonizationAcid or base catalysisFormation of a key cyclic intermediate

Hydrogenolytic Cleavage Strategies for Noviose Skeleton

A significant challenge in the synthesis of this compound is the introduction of the characteristic gem-dimethyl group at the C-5 position. A successful strategy to construct the noviose skeleton, particularly for 2-amino noviose derivatives, involves a cyclopropanation followed by a hydrogenolytic cleavage. This approach typically starts from a readily available carbohydrate precursor such as N-acetyl-D-mannosamine. nih.govchemrxiv.orgrsc.org

The synthetic sequence involves the formation of a 5-exo-methylene intermediate from the mannosamine (B8667444) derivative. This alkene is then subjected to a cyclopropanation reaction to form a spirocyclopropane at the C-5 position. The crucial step is the subsequent hydrogenolytic cleavage of the cyclopropane (B1198618) ring. This is typically achieved using a catalyst such as Adams' catalyst (platinum dioxide) in an acidic medium like acetic acid. The ring opening occurs with high selectivity at the sterically more accessible site, leading to the desired gem-dimethyl configuration of the noviose scaffold. nih.govchemrxiv.org This multi-step process provides a reliable method for constructing the unique structural feature of this compound and its derivatives. nih.gov

StepTransformationKey ReagentsOutcome
1 Starting MaterialN-acetyl-D-mannosamineReadily available carbohydrate
2 Formation of 5-exo-methylene intermediateMultiple stepsAlkene for cyclopropanation
3 CyclopropanationSimmons-Smith or other methodsSpirocyclopropane formation at C-5
4 Hydrogenolytic CleavageAdams' catalyst (PtO₂), H₂, Acetic AcidSelective ring opening to form the gem-dimethyl group

Synthesis of this compound Analogues and Bioisosteres

Rational Design of Modified this compound Structures

The rational design of this compound analogues is primarily driven by the desire to modulate the biological activity of parent natural products, such as novobiocin (B609625). Novobiocin is an inhibitor of bacterial DNA gyrase and also shows activity against the Hsp90 protein, a target in cancer therapy. Structure-activity relationship (SAR) studies have shown that the noviose moiety plays a crucial role in the biological activity of these compounds. nih.gov

The synthesis of this compound is often a laborious and rate-limiting step in the preparation of analogues. nih.gov This has prompted the design and synthesis of simplified sugar mimics and non-sugar derivatives as replacements for the noviose appendage. The goal is to identify bioisosteres that can replicate the key interactions of this compound with its biological targets while being more synthetically accessible. These modifications can also lead to improved pharmacological properties, such as increased potency and better solubility. For instance, replacing the complex stereochemistry of noviose with simpler alkyl amines has resulted in novobiocin analogues with enhanced anti-proliferative activity. nih.gov

Introduction of Amine Functionalities (e.g., 2-aminonoviose derivatives)

The introduction of amine functionalities into the this compound structure, particularly at the C-2 position to create 2-aminonoviose derivatives, is a key strategy for generating novel analogues with potentially altered biological activities. Amino sugars are prevalent in nature and are components of many clinically important antibiotics. nih.gov

A common synthetic route to 2-aminonoviose derivatives starts from N-acetyl-D-mannosamine. nih.govchemrxiv.org The synthesis involves a series of protecting group manipulations and functional group transformations to build the desired noviose framework. The key steps often include the formation of a spirocyclopropane at C-5 followed by hydrogenolytic cleavage to install the gem-dimethyl group, as previously described. The 2-acetamido group present in the starting material is carried through the synthesis to yield the final 2-acetamidonoviose derivative. This approach allows for the synthesis of both L- and D-isomers of 2-aminonoviose derivatives, providing valuable tools for probing structure-activity relationships. nih.gov

Syntheses of C-4 Epimers and Other Isomeric Forms

The synthesis of C-4 epimers and other isomeric forms of this compound is important for investigating the structure-activity relationships related to the stereochemistry of the sugar moiety. An efficient and stereoselective synthetic route has been developed that provides access to both this compound and its C-4 epimer. researchgate.net This allows for a systematic evaluation of the impact of the stereochemistry at the C-4 position on biological activity.

The stereochemical configuration at C-4 is established early in the synthesis through a diastereoselective nucleophilic addition to an in-situ generated lactaldehyde. researchgate.net General methods for C-4 epimerization in carbohydrate synthesis, which can be applied to noviose precursors, include oxidation-reduction sequences or the Mitsunobu reaction. An oxidation-reduction approach involves the oxidation of the C-4 hydroxyl group to a ketone, followed by a stereoselective reduction to yield the epimeric alcohol. The Mitsunobu reaction provides a method for the direct inversion of the C-4 stereocenter. These synthetic strategies enable the creation of a diverse range of this compound isomers for biological evaluation.

Chemoenzymatic Synthesis Strategies for this compound Units

One of the primary chemoenzymatic approaches involves the use of glycosyltransferases. These enzymes are responsible for the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. In the context of this compound, a glycosyltransferase can be used to attach an this compound unit to a desired aglycone or another sugar, creating complex glycoconjugates. This strategy typically involves the chemical synthesis of the acceptor molecule and the enzymatic synthesis of the activated this compound donor, thymidine (B127349) diphosphate-L-noviose (TDP-L-noviose).

A plausible chemoenzymatic strategy for the synthesis of this compound-containing compounds can be conceptualized in the following steps:

Chemical Synthesis of a Key Precursor: The synthesis can begin with a readily available starting material, such as L-rhamnose, which shares some stereochemical similarities with this compound. Chemical modifications would be employed to introduce the characteristic gem-dimethyl group at the C5 position and to install necessary protecting groups for subsequent enzymatic reactions.

Enzymatic Conversion to an Activated Donor: The chemically synthesized precursor, now resembling a modified L-rhamnose, could then be subjected to a series of enzymatic reactions to convert it into the activated sugar nucleotide donor, TDP-L-noviose. This would involve enzymes from the this compound biosynthetic pathway, such as a kinase to phosphorylate the sugar, a pyrophosphorylase to form the TDP-sugar, and potentially other tailoring enzymes.

Glycosyltransferase-Catalyzed Glycosylation: With the chemoenzymatically produced TDP-L-noviose in hand, the final step involves a glycosyltransferase to couple the this compound unit to a chemically synthesized acceptor molecule. This acceptor could be a simplified aglycone or a more complex molecule, allowing for the generation of a variety of this compound derivatives.

This modular approach allows for the efficient production of the complex this compound unit through a combination of precise chemical synthesis and highly specific enzymatic transformations.

Research Findings in Chemoenzymatic Approaches

Research in the broader field of rare sugar synthesis supports the feasibility of such chemoenzymatic strategies. Studies have demonstrated the successful use of engineered enzymes to create novel sugar architectures. For instance, biocatalytic approaches are being explored for challenging reactions like C-methylation, a key step in differentiating this compound from more common sugars.

The following table summarizes key enzymatic steps that could be integrated into a chemoenzymatic synthesis of this compound units, based on the known biosynthetic pathway of novobiocin.

StepEnzyme ClassSubstrateProductRole in Chemoenzymatic Synthesis
1KinaseChemically modified sugarModified sugar-1-phosphatePhosphorylation of the chemically synthesized precursor.
2PyrophosphorylaseModified sugar-1-phosphateTDP-modified sugarActivation of the sugar for subsequent enzymatic steps.
3C-methyltransferaseTDP-modified sugarTDP-L-noviose precursorIntroduction of the key gem-dimethyl group.
4GlycosyltransferaseTDP-L-novioseL-noviosylated compoundTransfer of the this compound unit to a target molecule.

While a complete, optimized chemoenzymatic synthesis of this compound has yet to be fully reported in a single study, the individual enzymatic steps are well-characterized within the context of novobiocin biosynthesis. The combination of these enzymatic steps with targeted chemical synthesis represents a highly promising and flexible strategy for accessing this compound and its derivatives for further biological and medicinal investigation.

Enzymatic Modifications and Tailoring of L Noviose

Glycosyltransferases in L-Noviose Transfer

The attachment of this compound to an aglycone is a crucial step mediated by a specific class of enzymes known as glycosyltransferases. These enzymes facilitate the formation of a glycosidic bond between the sugar and the acceptor molecule.

Noviosyl transferase, specifically NovM, is the key enzyme responsible for the transfer of this compound from an activated sugar donor, TDP-L-noviose, to the aglycone scaffold.

NovM exhibits robust activity in transferring this compound to its natural aglycone substrate, novobiocic acid. This reaction is a pivotal step in the biosynthesis of novobiocin (B609625). The enzyme utilizes TDP-L-noviose as the sugar donor, catalyzing the formation of a glycosidic bond between the anomeric carbon of this compound and a hydroxyl group on the novobiocic acid. This enzymatic transformation creates the core structure of the antibiotic, which is then further modified by tailoring enzymes.

The substrate flexibility of NovM has been a subject of investigation with some conflicting findings. Some studies suggest that NovM displays a degree of promiscuity, showing activity with various coumarin (B35378) aglycones. This suggests its potential as a tool for generating novel glycosylated compounds. However, other research indicates that NovM has a rather stringent substrate specificity. In one study, when tested against a panel of over 40 nucleotide sugars and four aglycone analogs, NovM produced only a limited number of "unnatural" natural products. This highlights a degree of selectivity in its substrate recognition. Interestingly, NovM is inhibited by TDP-L-rhamnose, a sugar that is structurally very similar to this compound, indicating a finely tuned active site.

Table 1: Substrate Specificity of NovM
Substrate TypeSubstrateActivity/Interaction
Sugar DonorTDP-L-novioseNatural substrate, high activity
Sugar DonorTDP-L-rhamnoseInhibitor
Aglycone AcceptorNovobiocic acidNatural substrate, high activity
Aglycone AcceptorVariant coumarin aglyconesSome promiscuous activity reported

Glycosyltransferases are classified based on the stereochemical outcome of the glycosidic bond formation relative to the anomeric configuration of the sugar donor. They can be either "retaining" or "inverting" enzymes. NovM belongs to the Glycosyltransferase Family 1 (GT1) in the Carbohydrate-Active enZYmes (CAZy) database. nih.gov The enzymes in the GT1 family are known to be inverting glycosyltransferases. nih.govcazy.org

This means that NovM catalyzes the transfer of this compound with an inversion of the anomeric configuration. The reaction proceeds via a single displacement (SN2-like) mechanism. In this process, the acceptor nucleophile (a hydroxyl group on the aglycone) attacks the anomeric carbon of the TDP-L-noviose from the opposite side of the departing TDP leaving group. This direct displacement results in the inversion of the stereochemistry at the anomeric center of the newly formed glycosidic bond. nih.gov

While a specific crystal structure for NovM has not been reported, its classification within the GT1 family allows for inferences about its three-dimensional architecture. GT1 family enzymes adopt a GT-B structural fold. nih.gov The GT-B fold is characterized by two distinct Rossmann-like domains at the N- and C-termini, connected by a flexible linker region. The active site is located in a cleft between these two domains. nih.govnih.gov

The C-terminal domain is primarily responsible for binding the nucleotide sugar donor (TDP-L-noviose in the case of NovM), while the N-terminal domain is more variable and contributes to the recognition of the acceptor aglycone. nih.govnih.gov The flexibility between the two domains is thought to play a role in substrate binding and catalysis. nih.gov

Noviosyl Transferase (NovM) Activity and Substrate Specificity

Post-Glycosylation Tailoring Enzymes

Following the transfer of this compound to the aglycone by NovM, the sugar moiety undergoes further enzymatic modifications. These "tailoring" reactions are crucial for the final biological activity of the antibiotic. In the biosynthesis of novobiocin, two key tailoring enzymes act on the this compound ring: an O-methyltransferase (NovP) and a carbamoyltransferase (NovN).

The O-methyltransferase NovP catalyzes the methylation of the 4'-hydroxyl group of the this compound moiety. This methylation is a critical step for the antibiotic's potency. The crystal structure of NovP has been solved, revealing a typical class I methyltransferase fold. cazy.org The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. In silico docking studies suggest that NovP has a constricted active site that is unlikely to tolerate significant modifications to the noviose ring, although it may show some promiscuity for modifications at positions distant from the methylation site. cazy.org

The final step in novobiocin biosynthesis is the carbamoylation of the 3'-hydroxyl group of this compound, a reaction catalyzed by the carbamoyltransferase NovN. qmul.ac.uk This enzyme transfers a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the sugar. The general mechanism for carbamoyltransferases involves the nucleophilic attack of the hydroxyl group of the substrate on the carbonyl carbon of carbamoyl phosphate, leading to the formation of a tetrahedral intermediate which then collapses to yield the carbamoylated product and inorganic phosphate. ebi.ac.uk

Table 2: Post-Glycosylation Tailoring Enzymes of this compound in Novobiocin Biosynthesis
EnzymeEnzyme ClassFunctionSubstrateProduct
NovPO-MethyltransferaseMethylation of the 4'-hydroxyl group of this compoundDesmethylnovobiocinDescarbamoylnovobiocin
NovNCarbamoyltransferaseCarbamoylation of the 3'-hydroxyl group of this compoundDescarbamoylnovobiocinNovobiocin

O-Methylation of this compound (e.g., NovP)

A crucial tailoring step in the biosynthesis of novobiocin is the O-methylation of the this compound sugar. researchgate.netnih.gov This reaction is catalyzed by the enzyme NovP, which specifically methylates the hydroxyl group at the 4'-position of the noviose moiety. nih.govresearchgate.net This methylation occurs late in the biosynthetic pathway, following the glycosylation of the novobiocic acid core, and represents the penultimate step before the final carbamoylation. researchgate.netnih.gov The resulting 4'-O-methyl group is vital for the potency of the mature antibiotic. researchgate.netnorthwestern.edu

NovP is a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. researchgate.netnih.gov These enzymes utilize SAM as the methyl donor to catalyze the transfer of a methyl group to a variety of substrates, including the hydroxyl groups of small molecules like this compound. researchgate.netnih.gov The reaction mechanism is typically an SN2-type nucleophilic substitution, where the hydroxyl group of the substrate attacks the electrophilic methyl group of SAM. nih.gov In the biosynthesis of novobiocin, three distinct SAM-dependent methyltransferases are involved: NovO, which methylates the aminocoumarin ring; NovU, which acts on an intermediate of the this compound sugar itself; and NovP, which performs the final methylation on the fully assembled, but not yet completed, antibiotic scaffold. researchgate.net

The high-resolution crystal structure of NovP from Streptomyces spheroides has provided significant insights into its function and specificity. researchgate.netnorthwestern.edu The enzyme exhibits a typical Class I methyltransferase fold, characterized by a seven-stranded β-sheet flanked by α-helices. researchgate.netresearchgate.net Distinctive features of NovP include a helical "lid" region that controls access to the SAM-binding pocket and an active site containing a putative divalent metal-binding site composed of three aspartate residues. acs.orgresearchgate.net

A conserved aspartate residue is proposed to act as the catalytic base, initiating the reaction by deprotonating the 4'-OH group of the this compound substrate, thereby activating it for nucleophilic attack on the methyl group of SAM. acs.orgnorthwestern.edu In silico docking models suggest that the this compound moiety fits into a relatively constricted section of the enzyme's active site. northwestern.edu This structural constraint indicates that NovP is unlikely to tolerate significant modifications on the noviose sugar itself, ensuring high specificity for its substrate, desmethyldescarbamoyl novobiocin. acs.orgnorthwestern.edu

Carbamoylation of this compound (e.g., NovN)

The final step in the biosynthesis of novobiocin is the carbamoylation of the this compound ring. nih.govresearchgate.net This reaction is catalyzed by the carbamoyltransferase NovN, which transfers a carbamoyl group from carbamoyl phosphate to the 3'-hydroxyl group of the methylated noviose sugar. nih.govrsc.org This modification is unique to the novobiocin pathway when compared to the closely related aminocoumarins, clorobiocin (B606725) and coumermycin A1. researchgate.net The addition of the 3'-O-carbamoyl group is a critical final tailoring step that dramatically enhances the antibiotic's activity. nih.gov

The enzyme NovN (systematic name: carbamoyl phosphate:decarbamoylnovobiocin 3''-O-carbamoyltransferase) facilitates the transfer of the carbamoyl group (NH₂CO) to the decarbamoylnovobiocin substrate. rsc.org The reaction is activated by ATP. While the precise mechanism for NovN is not fully detailed in the provided search results, O-carbamoyltransferases are known to employ a different mechanism from N-carbamoyltransferases. The transfer of a carbamoyl group to a hydroxyl oxygen often proceeds through a three-step reaction. This mechanism involves the decomposition of carbamoyl phosphate, the formation of a carbamyladenylate intermediate with ATP, and finally, the transfer of the activated carbamoyl group from the adenylate to the hydroxyl group of the substrate. This contrasts with the direct nucleophilic attack mechanism typically seen in the transfer of carbamoyl groups to nitrogen atoms.

Acylation and Other Derivatizations on this compound Moiety

Beyond methylation and carbamoylation, acylation represents another significant enzymatic modification of the this compound moiety in related aminocoumarin antibiotics. In the biosynthesis of coumermycin A1 and clorobiocin, the this compound sugar is acylated at its 3'-hydroxyl position. researchgate.net This reaction is catalyzed by acyltransferases, specifically CouN7 in the coumermycin pathway. researchgate.net These enzymes transfer a pyrrolyl-2-carboxyl group, which is first activated and tethered to a peptidyl carrier protein (PCP), onto the noviose scaffold. researchgate.netnorthwestern.edu This acylation serves a similar role to the carbamoylation in novobiocin, completing the maturation of the antibiotic and contributing to its biological activity. researchgate.net

Impact of Tailoring Modifications on Downstream Interactions

The enzymatic tailoring modifications of the this compound moiety have a profound impact on the biological activity of aminocoumarin antibiotics. nih.govnih.gov These modifications are not merely decorative but are essential for the molecule's ability to interact with its molecular target, the B subunit of the bacterial enzyme DNA gyrase. nih.govnih.gov

Data Tables

Table 1: Key Tailoring Enzymes of this compound in Aminocoumarin Biosynthesis

Enzyme Class Substrate Moiety Modification Function in Final Antibiotic
NovP O-Methyltransferase 4'-OH of this compound O-Methylation Contributes to binding with DNA gyrase
NovN Carbamoyltransferase 3'-OH of this compound Carbamoylation Crucial for high-affinity binding and potent antibiotic activity

Role of L Noviose in Natural Product Biosynthesis and Bioactivity

L-Noviose as a Critical Moiety in Aminocoumarin Antibiotics

The aminocoumarin antibiotics, including novobiocin (B609625), clorobiocin (B606725), and coumermycin A1, are characterized by a tripartite structure consisting of a prenylated 4-hydroxybenzoyl moiety (ring A), a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety (ring B), and a modified deoxy sugar, this compound (ring C). thieme-connect.comnih.govcapes.gov.brnih.gov The L-noviosyl sugar component is essential for the biological activity of these compounds. nih.govpnas.org

Novobiocin and its L-Noviosyl Component

Novobiocin, an aminocoumarin antibiotic produced by Streptomyces niveus (also identified as S. spheroides), contains this compound as a key component. thieme-connect.comwikipedia.org The biosynthesis of this compound (ring C) in novobiocin production starts from glucose-1-phosphate. A series of enzymatic steps, involving enzymes such as NovV, NovT, NovW, NovU, and NovS, modifies glucose-1-phosphate to yield TDP-L-noviose. wikipedia.org This activated sugar is then transferred to the aminocoumarin scaffold. capes.gov.bracs.orgnih.gov The noviosyl ring in novobiocin undergoes further enzymatic decorations, specifically 4'-O-methylation catalyzed by NovP and 3'-carbamoylation catalyzed by NovN, which are crucial for the antibiotic's activity and binding to its target. capes.gov.brpnas.orgcsic.es

Clorobiocin and Coumermycin A1 L-Noviosyl Analogues

Clorobiocin and coumermycin A1 are other significant aminocoumarin antibiotics that feature this compound or closely related deoxy sugars as part of their structures. thieme-connect.comnih.govcapes.gov.bracs.org Clorobiocin, produced by Streptomyces roseochromogenes, contains a noviose moiety that is acylated with a pyrrole (B145914) 2-carboxyl group at the 3'-OH position. nih.govnih.gov Coumermycin A1 is a dimeric aminocoumarin conjugate containing two deoxy-L-noviose sugars. acs.org In both clorobiocin and coumermycin A1 biosynthesis, similar to novobiocin, the final steps involve methylation of the 4'-OH and acylation of the 3'-OH of the deoxy sugar moiety. nih.govasm.org Studies on clorobiocin biosynthesis indicate that acylation of the precursor can occur even without prior 4'-OH methylation. nih.govasm.org The 5-methyl-2-pyrrolylcarbonyl moiety attached to the noviose sugar in clorobiocin and coumermycin A1 is a key pharmacophore for targeting DNA gyrase. researchgate.net

Functional Contribution of this compound to Bioactive Scaffold

Influence on Target Binding (e.g., DNA Gyrase, Hsp90)

Aminocoumarin antibiotics, including those containing this compound, primarily exert their antibacterial activity by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, repair, and recombination. capes.gov.brnih.govwikipedia.orgbenthamdirect.com These antibiotics bind to the GyrB subunit of DNA gyrase, competitively inhibiting the ATPase reaction catalyzed by the enzyme. capes.gov.brwikipedia.orgfishersci.ca X-ray crystallographic studies have shown that the this compound moiety is directly involved in binding to the ATP-binding site of the GyrB subunit. nih.govcapes.gov.brpnas.orgmolekulske-interakcije.si The decorated noviosyl sugar component interacts with the target enzyme. capes.gov.bracs.orgnih.gov

For instance, the hydroxyl group of the this compound sugar in novobiocin forms a hydrogen bond with a specific residue (Asn46) in DNA gyrase, while the methyl groups contribute to hydrophobic interactions with other residues (Ile78 and Ile90). molekulske-interakcije.si In clorobiocin, the 5-methyl-1H-pyrrole-2-carboxylate group at the O-3'' position of this compound occupies a hydrophobic pocket in DNA gyrase, displacing water molecules and contributing to tighter binding compared to novobiocin. nih.gov

Beyond DNA gyrase, novobiocin has also been shown to bind to the C-terminus of eukaryotic Hsp90, albeit with lower affinity compared to its binding to DNA gyrase. wikipedia.orgbenthamdirect.comnih.govnih.gov While some studies suggest the noviose sugar is involved in Hsp90 binding, others indicate that for optimal Hsp90 inhibitory activity, modifications to the sugar or even its removal can be beneficial, depending on other structural changes to the molecule. nih.govrsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of L-Noviosyl Derivatives

Structure-Activity Relationship (SAR) studies on aminocoumarin antibiotics have consistently highlighted the importance of the this compound moiety and its specific decorations for optimal antibacterial activity. nih.govdntb.gov.ua Modifications to the L-noviosyl component can significantly impact the potency and target specificity of these compounds. For example, in clorobiocin derivatives, the complete absence of the pyrrole carboxylic acid moiety attached to this compound leads to a loss of activity, while transferring it to a different position on the sugar moderately reduces activity. nih.govdntb.gov.ua The lack of a methyl group at the O-4'' position of this compound in clorobiocin also results in an inactive compound, underscoring the critical role of this methylation. nih.govdntb.gov.ua

SAR studies on novobiocin as an Hsp90 inhibitor have yielded different insights regarding the noviose moiety. While initial findings suggested the noviose appendage was critical for Hsp90 inhibition, later studies indicated that modifications to the sugar, including carbamoylation, could be detrimental to Hsp90 inhibitory activity. nih.govrsc.org Some novobiocin analogues lacking the noviose moiety but with specific substituents on the coumarin (B35378) ring have shown more potent Hsp90 inhibition than novobiocin itself. benthamdirect.comnih.gov

Mechanistic Basis of this compound-Mediated Interactions with Biological Targets

The mechanistic basis of this compound's interaction with biological targets, particularly DNA gyrase, involves specific hydrogen bonding and hydrophobic interactions within the ATP-binding site of the GyrB subunit. capes.gov.brnih.govmolekulske-interakcije.sinih.govnih.gov The precise orientation and chemical functionalities of the this compound sugar, including the methyl groups, hydroxyl groups, and carbamoyl (B1232498) or pyrrole carboxyl decorations, contribute to the binding affinity and inhibitory potency of the aminocoumarin antibiotics. nih.govcapes.gov.brpnas.orgmolekulske-interakcije.si The interaction of the noviose sugar with conserved residues in the ATP-binding pocket helps anchor the antibiotic and facilitates the competitive inhibition of ATP hydrolysis, thereby disrupting the essential function of DNA gyrase. capes.gov.brpnas.orgwikipedia.org

Beyond Aminocoumarins: this compound in Other Natural Product Families

While well-established for its role in aminocoumarin antibiotics like novobiocin, clorobiocin, and coumermycin A1, this compound, or modified versions of it, are also found in other classes of natural products, contributing to their structure and bioactivity. rsc.orgrsc.orgchemrxiv.orguni-tuebingen.deacs.org

Occurrence in Fidaxomicin (B1672665) and Related Macrolides

A notable example of this compound occurring outside the aminocoumarin family is its presence in the macrolide antibiotic fidaxomicin, also known as tiacumicin B or lipiarmycin A3. uzh.chuni-duesseldorf.deacs.orgchimia.chresearchgate.netnih.govresearchgate.net Fidaxomicin is a glycosylated 18-membered macrolactone isolated from various soil bacteria, including Actinoplanes deccanensis. uzh.chuni-duesseldorf.deacs.orgchimia.chnih.govresearchgate.net Structural studies of fidaxomicin identified a modified D-noviose as an important structural feature. uzh.chchimia.ch This modified noviose is connected to the aglycon at the C(11)-position and features an isobutyl ester instead of a methoxy (B1213986) group at the 4″-position, as seen in the noviose of aminocoumarins. uzh.chuni-duesseldorf.denih.govacs.org

The biosynthesis of the carbohydrate units in fidaxomicin, including the modified noviose moiety, emerges from GDP-D-mannose. uzh.ch Gene-knockout studies targeting glycosyltransferase TiaG1 in D. aurantiacum resulted in the production of compounds lacking the noviose moiety, thereby confirming TiaG1's role in attaching the noviose to the macrolactone aglycon. uzh.ch

Investigation of its Role in other Bioactive Molecules

Beyond fidaxomicin, investigations into the role of this compound, and its derivatives, in other bioactive molecules are ongoing. The presence of noviose-derived moieties is recognized for its contribution to the biological activity of glycosylated natural products. rsc.orgrsc.orgchemrxiv.org Modified carbohydrate fragments, such as those derived from noviose, offer a strategy for altering the pharmacokinetic/pharmacodynamic (PK/PD) profile and gaining insights into the structure-activity relationship (SAR) of bioactive molecules. rsc.orgrsc.orgchemrxiv.org

Research exploring the synthesis of 2-amino noviose derivatives, for instance, aims to enable further glycodiversification of compounds like fidaxomicin derivatives. rsc.orgrsc.orgchemrxiv.org Merging the noviose moiety with functionalities like the 2-amino sugar functionality is envisioned to potentially alter the PK/PD profile. rsc.orgrsc.orgchemrxiv.org While the search results primarily highlight fidaxomicin as a key example outside of aminocoumarins, the ongoing synthetic and biosynthetic studies on modified noviose structures indicate a broader interest in incorporating this unique sugar into other potential therapeutic agents or understanding its role in less characterized natural products.

Metabolic Engineering and Synthetic Biology Approaches Involving L Noviose

Engineering L-Noviose Biosynthetic Pathways for Novel Compounds

Engineering the biosynthetic pathway of this compound allows for the production of this sugar and its derivatives in heterologous hosts or for the generation of modified this compound structures.

Heterologous Expression Systems (e.g., in Escherichia coli)

Heterologous expression of this compound biosynthetic genes in amenable hosts like Escherichia coli is a common strategy for producing the sugar and facilitating the generation of novel glycosylated compounds. E. coli serves as a platform for assembling and expressing gene clusters from native this compound producers, such as Streptomyces species. acs.orgnih.govgoogle.comnih.govbiorxiv.org By reconstituting the this compound pathway in E. coli, researchers can overcome limitations associated with cultivating the original producing organisms and enable genetic manipulation for pathway engineering. nih.govnih.govbiorxiv.org Studies have demonstrated the successful engineering of E. coli strains to produce activated deoxysugars, including dTDP-L-noviose. google.com This provides a readily available source of the sugar donor for subsequent enzymatic glycosylation reactions.

Rational Design of Pathway Mutants for Analog Production

Rational design of mutations within the this compound biosynthetic pathway enzymes can lead to the production of this compound analogs. By understanding the mechanism and substrate specificity of each enzyme in the pathway, specific amino acid residues can be targeted for mutagenesis to alter the enzymatic activity or substrate acceptance. digitallibrary.co.in This can result in the incorporation of modified precursors or the production of truncated or altered this compound structures. While the search results did not provide specific detailed examples of rational design for this compound analog production via pathway mutants, the principle of rational design of enzyme mutants for altered substrate specificity or activity is a well-established approach in metabolic engineering for generating natural product analogs. digitallibrary.co.in

Glycodiversification Strategies utilizing this compound

Glycodiversification, also known as glycorandomization, involves altering the sugar moieties of natural products to create libraries of analogs with modified properties. researchgate.net this compound and its biosynthetic machinery are valuable tools for this strategy.

Incorporation of this compound into Non-Native Aglycones (e.g., Erythromycin)

This compound can be incorporated into non-native aglycones through enzymatic glycosylation, expanding the structural diversity of existing drug scaffolds. A notable example is the incorporation of this compound into erythromycin (B1671065), a macrolide antibiotic with a different native sugar moiety (desosamine and cladinose). rsc.orgnih.gov By expressing the this compound biosynthetic pathway and a promiscuous glycosyltransferase in a host producing the erythromycin aglycone, hybrid molecules containing this compound attached to the erythromycin core can be generated. nih.gov This approach has successfully yielded novel erythromycin analogs with altered bioactivity profiles, including activity against erythromycin-resistant strains. nih.gov This demonstrates the potential of using this compound for diversifying the structural and biological space of macrolide antibiotics.

Creation of Hybrid Natural Products with L-Noviosyl Moieties

Beyond incorporating this compound into known aglycones like erythromycin, the this compound biosynthetic pathway and associated glycosyltransferases can be utilized to create entirely new hybrid natural products. This involves combining the genetic machinery for this compound biosynthesis with pathways for producing different aglycone scaffolds. The resulting hybrid molecules feature an L-noviosyl moiety attached to a non-native aglycone, potentially leading to compounds with novel biological activities. While specific examples of creating entirely new hybrid natural products solely featuring an L-noviosyl moiety attached to a completely unrelated, newly engineered aglycone were not explicitly detailed in the search results, the principle is a direct extension of glycodiversification strategies where sugar pathways are combined with different aglycone biosynthetic pathways to generate structural novelty. researchgate.netutupub.fi

Directed Evolution and Enzyme Engineering for this compound Pathway Enzymes

Directed evolution and enzyme engineering are powerful techniques used to improve the activity, specificity, and stability of enzymes involved in the this compound biosynthetic pathway. nih.govscispace.comnobelprize.org

Directed evolution involves introducing random mutations into the gene encoding an enzyme, followed by screening or selection for variants with desired characteristics. scispace.comnobelprize.org This iterative process can lead to enzymes with improved catalytic efficiency, altered substrate specificity, or enhanced expression levels. scispace.comnobelprize.org

Enzyme engineering, often guided by structural information and computational design, involves making rational modifications to the enzyme structure to achieve specific functional changes. digitallibrary.co.inenergy.gov

Applying these techniques to this compound pathway enzymes, such as the glycosyltransferase NovM which attaches this compound to the novobiocin (B609625) aglycone, can yield variants with broadened substrate specificity, allowing for the attachment of this compound or modified this compound sugars to a wider range of aglycones. acs.orggoogle.com Studies on NovM have shown that it can display activity with variant coumarin (B35378) aglycones, suggesting inherent promiscuity that can potentially be exploited and enhanced through engineering. acs.org Directed evolution has been successfully applied to other natural product biosynthetic enzymes, and similar strategies can be employed for this compound pathway enzymes to improve the efficiency of this compound production or its transfer to various aglycones. nih.govd-nb.info Developing high-throughput screening methods is crucial for efficiently identifying improved enzyme variants from large libraries generated by directed evolution. ncsu.edu

Altering Enzyme Specificity and Efficiency

Enzymes involved in the biosynthesis and transfer of this compound are prime targets for metabolic engineering to alter their specificity and efficiency. The noviose biosynthetic pathway involves several enzymes, including NovV, NovT, NovW, NovU, and NovS, which convert glucose-1-phosphate into dTDP-L-noviose. fishersci.nowikipedia.org Subsequently, glycosyltransferases like NovM catalyze the transfer of this compound to an aglycone. wikipedia.orgwikipedia.orgh-its.org

Studies on NovM, the L-demethylnoviosyl transferase in novobiocin biosynthesis, have shown its role in transferring this compound from dTDP-L-noviose to the phenolic oxygen of novobiocic acid. wikipedia.orgwikipedia.orgh-its.orgnih.gov While wild-type NovM exhibits high proficiency with its natural substrates, it generally displays a narrow substrate specificity range. uni.lu However, research suggests that NovM may possess some promiscuity with variant coumarin aglycones, indicating potential for accepting a range of planar scaffolds. nih.gov

Another enzyme, NovP, an S-adenosyl-L-methionine-dependent O-methyltransferase, is responsible for methylating the 4-OH group of the this compound moiety during novobiocin biosynthesis. nih.govmetabolomicsworkbench.org Structural studies and in silico docking models of NovP suggest that while it may not tolerate significant modifications close to the methylation site on the noviose moiety, it could exhibit increased substrate promiscuity for modifications located further away. nih.govmetabolomicsworkbench.org This indicates the possibility of engineering NovP to methylate a wider range of glycosylated compounds.

The acyltransferases CloN7/CouN7 are involved in transferring a 5-methylpyrrolyl-2-carbonyl acyl group to the 3'-OH of the noviosyl moiety in clorobiocin (B606725) and coumermycin A1. wikipedia.orgfishersci.ca These enzymes can catalyze both forward and reverse reactions and have shown the ability to shuffle surrogate acyl groups between noviosyl-aminocoumarin scaffolds, highlighting their potential for generating new antibiotic variants. fishersci.ca

Directed evolution and high-throughput screening are crucial for altering enzyme substrate specificity. uni.lu While challenging for glycosyltransferases due to substrate and product detection difficulties, these methods are being explored to expand the catalytic capabilities of enzymes involved in this compound modification. uni.lu

Expanding Substrate Repertoire for this compound Derivatives

Expanding the substrate repertoire for the synthesis of this compound derivatives is a significant area of research, driven by the desire to create novel compounds with potentially improved biological activities. This involves both chemical synthesis and the exploitation of enzymatic promiscuity and metabolic engineering.

Chemical synthesis routes have been developed to obtain L-(+)-noviose and its derivatives from various starting materials, including non-sugar chiral epoxides, L-lactate, D-gulonolactone, and L-arabinose. fishersci.nonih.govmassbank.euguidetopharmacology.orgthegoodscentscompany.com These synthetic approaches often involve multiple steps and aim for stereoselective production of noviose and its analogs, including those with modifications like 2-amino or 4-O-demethyl groups. fishersci.nonih.govmassbank.euguidetopharmacology.orgthegoodscentscompany.comnih.govuni.lu

Enzymatic methods offer an alternative or complementary approach to expanding the diversity of this compound derivatives. The inherent promiscuity of some enzymes in the noviose biosynthetic pathway and tailoring steps can be leveraged. For instance, the glycosyltransferase NovM's ability to accept variant coumarin aglycones allows for the creation of noviosylated compounds with different aglycone structures. nih.gov Similarly, the acyltransferase CouN7 can facilitate the transfer of different acyl groups to the noviosyl moiety, leading to novel antibiotic variants. fishersci.ca

Metabolic engineering of producer organisms, such as Streptomyces species, can also lead to the generation of new this compound derivatives. Heterologous expression of noviose biosynthetic genes (e.g., novWUS) in different Streptomyces strains can result in the production of hybrid antibiotics containing the noviose sugar. fishersci.nothermofisher.com This demonstrates the potential to combine the noviose biosynthetic machinery with other metabolic pathways to create novel glycosylated natural products.

The synthesis of 2-amino noviose derivatives, starting from materials like N-acetyl-D-mannosamine, represents another avenue for expanding the substrate repertoire. nih.govnih.govuni.lu These modified sugar moieties can be incorporated into glycoside antibiotics, potentially altering their pharmacokinetic and pharmacodynamic profiles and providing insights into structure-activity relationships. nih.gov

The exploration of alternative sugar substrates for glycosyltransferases involved in transferring the noviose moiety is also an area of interest. While NovM shows specificity for dTDP-L-noviose, investigating its ability to utilize modified or analogous nucleotide sugars could lead to the enzymatic synthesis of novel this compound derivatives. nih.gov

Omics Approaches in this compound Research (e.g., Metabolomics for Pathway Discovery)

Omics approaches, particularly metabolomics, play a crucial role in advancing this compound research, especially in the discovery of novel compounds and the elucidation of biosynthetic pathways. uni.luuni.luwikipedia.orguni.lugenome.jpnih.gov

Metabolomics involves the comprehensive analysis of metabolites within a biological system. High-resolution mass spectrometry techniques, such as LC-MS^E, are powerful tools for investigating the metabolic products of organisms that produce this compound-containing compounds. uni.luwikipedia.orguni.lu By analyzing extracted culture supernatants, researchers can identify known and novel pathway intermediates and final products. uni.luwikipedia.orguni.lu

In the context of this compound research, metabolomics has been successfully applied to study the biosynthesis of aminocoumarin antibiotics like clorobiocin. uni.luwikipedia.orguni.lu This has led to the identification of novel pathway products and provided new insights into the enzymatic modifications of the noviose moiety, as well as the assembly of the complete antibiotic structure. uni.luwikipedia.orguni.lu For example, metabolomics analysis of Streptomyces roseochromogenes, a clorobiocin producer, helped identify brominated clorobiocin derivatives and other compounds not previously recognized as pathway products. uni.luwikipedia.orguni.lu

Metabolomics, when integrated with other omics data like genomics and transcriptomics, can significantly accelerate the discovery of natural product biosynthetic pathways. genome.jp Genomic data provides information about potential biosynthetic gene clusters, while transcriptomics reveals gene expression patterns. genome.jp Metabolomics data can then link these genetic and transcriptional insights to the actual chemical compounds produced, facilitating the identification of enzymes and pathways involved in this compound biosynthesis and modification. genome.jp This integrated approach helps in understanding the complex enzymatic reactions and the order in which they occur, even for previously uncharacterized pathways. genome.jp

The application of metabolomics in this compound research highlights the power of untargeted analytical methods in uncovering the full spectrum of compounds produced by an organism and gaining a deeper understanding of the underlying metabolic processes. uni.luwikipedia.orguni.lu This is particularly valuable for identifying novel this compound derivatives that may be present at low concentrations or have unexpected structures. uni.luwikipedia.orguni.lu

Advanced Spectroscopic and Structural Biology Research of L Noviose Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Noviose Structure Elucidation in Biosynthesis

NMR spectroscopy is a powerful tool for determining the structure of small molecules like this compound and analyzing intermediates in its biosynthetic pathway. ¹H NMR and mass spectroscopy have been used in combination to elucidate the structures of compounds, including desmethyl-clorobiocin and a structural isomer, generated during investigations of the clorobiocin (B606725) biosynthetic gene cluster. psu.edu NMR screening has also been employed to identify low-molecular-weight compounds that bind to the N-terminal ATP-binding domain of E. coli GyrB, using ¹⁵N-labeled protein to observe shifts in the ¹H-¹⁵N HSQC spectrum. asm.org This approach has helped identify fragments derived from known GyrB inhibitors, such as the pyrrole (B145914) and noviose sugar from clorobiocin. asm.org Comprehensive NMR structure elucidation has also been used to identify glycosylated natural products like cinerubin B from microbial extracts. pnas.org

Mass Spectrometry (MS) Applications in this compound Pathway Analysis

Mass spectrometry plays a vital role in analyzing the this compound biosynthetic pathway by identifying and characterizing intermediates and products based on their mass-to-charge ratio and fragmentation patterns. High-resolution LC-MSᵉ analysis has been used to investigate the pathway products in extracted culture supernatants of the natural producer of clorobiocin, S. roseochromogenes DS 12.976. asm.orgresearchgate.net This approach has led to the identification of novel pathway products, expanding the understanding of modifications to the noviose moiety during biosynthesis. asm.orgresearchgate.net LC-MS analysis has also been used to show the formation of methylated dTDP-4-keto-6-deoxyhexose in the presence of the epimerase NovW and the methyltransferase NovU, suggesting that epimerization precedes methylation in the biosynthesis of the deoxysugar moiety. psu.edu Fragmentation spectra obtained from LC-MSᵉ analysis are crucial for assigning structures to detected compounds based on reference spectra, such as that of clorobiocin. asm.orgresearchgate.net

X-ray Crystallography of this compound Biosynthetic and Modifying Enzymes

X-ray crystallography is essential for determining the three-dimensional structures of enzymes involved in this compound biosynthesis and modification, providing insights into their catalytic mechanisms and interactions with substrates and inhibitors. The crystal structure of NovP, an S-adenosyl-L-methionine-dependent O-methyltransferase involved in the penultimate step of novobiocin (B609625) biosynthesis (methylating the 4-OH of the noviose moiety), has been determined at high resolution (1.4 Å). nih.govnih.goviucr.orgresearchgate.net This structure reveals a typical class I methyltransferase fold and distinctive features like a helical 'lid' region and an active center with a putative metal-binding site. nih.govnih.gov X-ray crystallographic studies have also shown that the methoxy (B1213986) group of the noviose moiety in novobiocin interacts directly with bacterial DNA gyrase, highlighting the importance of this modification for antibiotic potency. nih.govnih.gov Crystal structures of E. coli and T. thermophilus GyrB 43K in complex with coumermycin A1, which contains two deoxy-L-noviose sugars, have revealed the molecular details of its interaction with DNA gyrase. acs.org These structures show that the deoxy-sugar of aminocoumarins overlaps with the ATP binding site in the GyrB subunit, consistent with their competitive inhibition of ATP hydrolysis. acs.org

Enzyme-Substrate Complex Analysis

X-ray crystallography allows for the analysis of enzyme-substrate complexes, providing snapshots of the catalytic process. Although a crystal structure of NovP with its sugar substrate was not explicitly found in the search results, in silico docking studies based on the NovP crystal structure have generated models of the enzyme-substrate complex that are consistent with the proposed methylation mechanism. nih.govresearchgate.netnih.govresearchgate.net These models suggest how the noviose unit binds within the active site and how a conserved aspartate residue may act as a general base to initiate the reaction by deprotonating the 4-OH group of the noviose unit. nih.govresearchgate.netnih.govresearchgate.net Analysis of crystal structures of DNA gyrase B in complex with aminocoumarins like clorobiocin and novobiocin has shown specific interactions between the noviose sugar and protein residues within the ATP binding site. molekulske-interakcije.siacs.org For example, the hydroxyl group of the this compound sugar can form a hydrogen bond with an asparagine residue (Asn46 in E. coli GyrB), and the methyl groups contribute to hydrophobic interactions. molekulske-interakcije.siacs.org

Conformational Dynamics and Active Site Characterization

X-ray crystallography, often complemented by other techniques, provides insights into the conformational dynamics of enzymes and the characteristics of their active sites. The NovP crystal structure reveals a helical 'lid' region that gates access to the co-substrate binding pocket, suggesting conformational flexibility is involved in substrate binding and product release. nih.govnih.gov The active site contains a 3-Asp putative metal-binding site and a conserved aspartate residue likely involved in catalysis. nih.govnih.gov Structural comparisons with other methyltransferases in the TylF superfamily, to which NovP belongs, highlight conserved features likely characteristic of this enzyme class. nih.govresearchgate.netnih.govresearchgate.net While X-ray crystallography provides static structures, it can inform the design of experiments to study conformational dynamics, such as using NMR or computational methods. mdpi.com

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are valuable for studying the interactions of this compound-containing molecules with their biological targets and understanding the dynamic aspects of these interactions. In silico docking studies have been used in conjunction with X-ray crystallography to generate models of enzyme-substrate complexes, such as that of NovP with the noviose moiety. nih.govresearchgate.netnih.govresearchgate.net These models help predict binding poses and understand the catalytic mechanism. nih.govresearchgate.netnih.govresearchgate.net Molecular dynamics simulations have been employed to study the interactions of aminocoumarin antibiotics, including those containing the noviose sugar, with DNA gyrase. nih.govacs.orgucsd.eduresearchgate.net These simulations can provide information on the stability of the protein-ligand complex, the dynamics of protein residues in the binding site, and the types of interactions (hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. nih.govacs.orgucsd.eduresearchgate.net For instance, MD simulations have shown that the methyl-pyrrole group of the noviose sugar in clorobiocin forms hydrophobic interactions with amino acids in the phospholipid binding pocket of the MlaC protein, contributing to tighter binding compared to novobiocin. ucsd.edu MD simulations have also been used to investigate the dynamic response of Hsp90 to the presence of inhibitors like novobiocin, helping to characterize the formation and disappearance of pockets in the ligand-protein interaction region. nih.gov

Q & A

Q. What are the key structural features of L-noviose, and how are they confirmed experimentally?

this compound is a deoxy sugar derivative with a furanose ring structure, characterized by modifications at the C-3 and C-4 positions (e.g., carbamoylation and methylation). Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D COSY/TOCSY) to resolve stereochemistry, alongside mass spectrometry (MS) for molecular weight validation. For example, synthetic derivatives like 4-O-demethyl-L-noviofuranose were confirmed using benzyl and isopropylidene protecting groups followed by deprotection and spectral analysis .

Q. What is the biosynthetic pathway of this compound in aminocoumarin antibiotics like novobiocin?

this compound is derived from glucose-1-phosphate via a pathway involving dTDP-linked intermediates. Key steps include:

  • 4-O-methylation by the O-methyltransferase NovP (or CloP/CouP in related antibiotics).
  • 3-O-carbamoylation by the carbamoyltransferase NovN. These modifications occur post-glycosylation during novobiocin assembly, as shown through gene disruption and in vitro enzymatic assays .

Q. What are the common synthetic routes for this compound, and what challenges arise in stereochemical control?

Synthesis often starts from non-carbohydrate precursors (e.g., D-gulonolactone) or via asymmetric catalysis. For example:

  • Method 1 : D-gulonolactone → ester derivative → selective deprotection → 4-O-demethyl-L-noviose (9 steps, 20% yield).
  • Method 2 : Asymmetric synthesis using chiral auxiliaries (6 steps, 27% yield). Challenges include avoiding epimerization and ensuring regioselective protection/deprotection, addressed through mild conditions (e.g., Er(OTf)3_3-catalyzed acetal cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound-modifying enzymes (e.g., NovP vs. CloP)?

Discrepancies in enzyme kinetics or modification order (e.g., methylation before carbamoylation in novobiocin vs. clorobiocin) require:

  • Comparative gene cluster analysis to identify structural variations.
  • In vitro reconstitution assays with purified enzymes and substrates.
  • Isothermal titration calorimetry (ITC) to measure binding affinities. For instance, NovP’s activity in novobiocin was confirmed via LC-MS tracking of methyl group transfer .

Q. What experimental designs are optimal for studying this compound’s role in antibiotic resistance modulation?

To assess this compound’s impact on target binding (e.g., DNA gyrase inhibition):

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 4-O-demethyl or 3-decarbamoyl derivatives) and test MIC values.
  • Molecular docking : Compare sugar-antibiotic interactions using software like AutoDock.
  • Gene knockout strains : Disrupt novP or novN in Streptomyces spp. and evaluate antibiotic potency .

Q. How can researchers address low yields in this compound synthesis while maintaining stereochemical purity?

Strategies include:

  • Protecting group optimization : Use transient groups (e.g., benzyl for C-1, isopropylidene for C-2/C-3) to minimize side reactions.
  • Microwave-assisted catalysis : Accelerate acetal cleavage or glycosylation steps (e.g., Er(OTf)3_3 reduces reaction time from hours to minutes).
  • Enzymatic resolution : Employ lipases or esterases for chiral center purification .

Q. What methodologies are critical for analyzing post-translational modifications of this compound in vivo?

  • Isotopic labeling : Feed 13C^{13}\text{C}-glucose to track sugar incorporation via NMR.
  • CRISPR-Cas9-mediated gene editing : Knock out novP/novN to correlate modifications with bioactivity.
  • High-resolution LC-MS/MS : Profile intermediates in bacterial extracts (e.g., Streptomyces cultures) .

Methodological Considerations

Q. How should researchers design studies to compare this compound biosynthesis across bacterial species?

  • Phylogenetic analysis : Align gene clusters (e.g., novP homologs) to identify conserved motifs.
  • Heterologous expression : Clone biosynthetic genes into E. coli for pathway reconstitution.
  • Metabolite profiling : Use HPLC-PDA to quantify this compound derivatives in wild-type vs. engineered strains .

Q. What statistical approaches are recommended for analyzing contradictory data in enzyme kinetics (e.g., NovN carbamoylation rates)?

  • ANOVA testing : Compare mean activity rates across substrate concentrations.
  • Error analysis : Calculate standard deviations from triplicate assays.
  • Bayesian modeling : Predict enzyme behavior under varying pH/temperature conditions .

Q. How can mixed-methods research enhance understanding of this compound’s biological roles?

Combine:

  • Quantitative : LC-MS quantification of pathway intermediates.
  • Qualitative : Transcriptomic analysis (RNA-seq) to identify regulatory genes.
  • Structural biology : X-ray crystallography of NovP/NovN complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-noviose
Reactant of Route 2
L-noviose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.